molecular formula C15H12FN5O B5553797 N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide

Cat. No.: B5553797
M. Wt: 297.29 g/mol
InChI Key: FLGUNXUEIFFMEC-UHFFFAOYSA-N
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Description

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an aromatic phenyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Coupling with 4-Fluorobenzoyl Chloride: The final step involves the coupling of the synthesized triazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Dihydrotriazole derivatives.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and disruption of cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-benzamide: Lacks the fluorine atom on the benzamide moiety.

    N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-chlorobenzamide: Contains a chlorine atom instead of fluorine.

Uniqueness

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs.

Properties

IUPAC Name

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O/c16-11-8-6-10(7-9-11)13(22)18-15-19-14(17)21(20-15)12-4-2-1-3-5-12/h1-9H,(H3,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGUNXUEIFFMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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